4-Methoxy-8h-[1,3]dioxolo[4,5-h]chromene
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Overview
Description
4-Methoxy-8h-[1,3]dioxolo[4,5-h]chromene is a chemical compound known for its unique structure and properties. It belongs to the class of chromenes, which are compounds containing a benzopyran ring system. This compound is characterized by the presence of a methoxy group and a dioxolo ring fused to the chromene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-8h-[1,3]dioxolo[4,5-h]chromene typically involves the reaction of benzo[d][1,3]dioxol-5-ol with 3-bromopropanoic acid, followed by the reaction with oxalyl chloride to form 6,7-dihydro-8h-[1,3]dioxolo[4,5-g]chromen-8-one. This intermediate is then subjected to aldol condensation with aromatic aldehydes to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-8h-[1,3]dioxolo[4,5-h]chromene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted chromenes, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Its derivatives are being investigated for their potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Mechanism of Action
The mechanism of action of 4-Methoxy-8h-[1,3]dioxolo[4,5-h]chromene involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in cell proliferation and apoptosis.
Pathways Involved: It may modulate signaling pathways such as the MAPK/ERK pathway, leading to the inhibition of cancer cell growth and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-8h-[1,3]dioxolo[4,5-g]chromen-8-one
- 6,7-Dihydro-8h-[1,3]dioxolo[4,5-g]chromen-8-one
- 7-Benzylidene-6,7-dihydro-8h-[1,3]dioxolo[4,5-g]chromen-8-one
Uniqueness
4-Methoxy-8h-[1,3]dioxolo[4,5-h]chromene stands out due to its specific methoxy and dioxolo substitutions, which confer unique electronic and steric properties. These features make it particularly interesting for applications in medicinal chemistry and materials science, where such properties can be leveraged for specific functions .
Properties
CAS No. |
104213-50-5 |
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Molecular Formula |
C11H10O4 |
Molecular Weight |
206.19 g/mol |
IUPAC Name |
4-methoxy-8H-[1,3]dioxolo[4,5-h]chromene |
InChI |
InChI=1S/C11H10O4/c1-12-8-5-7-3-2-4-13-9(7)11-10(8)14-6-15-11/h2-3,5H,4,6H2,1H3 |
InChI Key |
MMHVVXIBSBOXBD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C3C(=C1)C=CCO3)OCO2 |
Origin of Product |
United States |
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